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Compound of Interest

Compound Name: GlyH-101

Cat. No.: B15614586 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: GlyH-101, also known as CFTR Inhibitor II, is a potent, reversible, and rapidly

acting inhibitor of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride

channel[1][2][3]. It belongs to the glycine hydrazide class of compounds and functions by

occluding the external pore of the CFTR channel, thereby preventing chloride ion transport[1]

[2]. This mechanism makes it a valuable tool for studying CFTR function and a potential

therapeutic agent for conditions characterized by excessive CFTR-mediated fluid secretion,

such as secretory diarrheas like cholera[1][4]. Compared to other inhibitors like CFTRinh-172,

GlyH-101 offers substantially greater water solubility and a faster onset of action[1][5]. These

application notes provide detailed protocols for the in vivo administration of GlyH-101 in

established mouse models.

Physicochemical and Pharmacological Properties
Proper preparation and handling of GlyH-101 are critical for successful in vivo studies. The

following table summarizes key properties of the compound.
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Property Value References

Full Name

N-(2-naphthalenyl)-[(3,5-

dibromo-2,4-

dihydroxyphenyl)methylene]gly

cine hydrazide

[1][6]

Alternate Names CFTR Inhibitor II [2]

CAS Number 328541-79-3 [2][7]

Molecular Formula C₁₉H₁₅Br₂N₃O₃ [2][7]

Molecular Weight 493.15 g/mol [2][7]

Aqueous Solubility ~1 mM in water [1][5]

Organic Solubility
DMSO: 25-100 mM, DMF: 30

mg/ml
[2][7]

Storage Store at -20°C [7][8]

Mechanism of Action
GlyH-101 exerts its inhibitory effect through direct, voltage-dependent blockage of the CFTR

channel pore[1][3]. It binds to a site near the external entrance of the pore, physically occluding

the pathway for chloride ions[2][3]. This action is rapid and reversible[1]. In disease models like

cholera, intestinal cells are stimulated by cholera toxin, which leads to a sustained increase in

intracellular cyclic AMP (cAMP). This, in turn, activates CFTR, causing massive secretion of

chloride ions and water into the intestinal lumen, resulting in severe diarrhea. GlyH-101 directly

counteracts the final step of this pathway by blocking the channel itself.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15277574/
https://pubmed.ncbi.nlm.nih.gov/24758416/
https://www.caymanchem.com/product/15772/cftr-inhibitor-ii
https://www.caymanchem.com/product/15772/cftr-inhibitor-ii
https://www.rndsystems.com/products/glyh-101_5485
https://www.caymanchem.com/product/15772/cftr-inhibitor-ii
https://www.rndsystems.com/products/glyh-101_5485
https://www.caymanchem.com/product/15772/cftr-inhibitor-ii
https://www.rndsystems.com/products/glyh-101_5485
https://pubmed.ncbi.nlm.nih.gov/15277574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229623/
https://www.caymanchem.com/product/15772/cftr-inhibitor-ii
https://www.rndsystems.com/products/glyh-101_5485
https://www.rndsystems.com/products/glyh-101_5485
https://www.medchemexpress.com/GlyH-101.html
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15277574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4012685/
https://www.caymanchem.com/product/15772/cftr-inhibitor-ii
https://pmc.ncbi.nlm.nih.gov/articles/PMC4012685/
https://pubmed.ncbi.nlm.nih.gov/15277574/
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Epithelial Cell

Cholera Toxin

↑ cAMP

activates

PKA

activates

CFTR Channel
(Inactive)

phosphorylates

CFTR Channel
(Active)

Cl- Secretion

mediates

GlyH-101

blocks pore

Intestinal Fluid
Secretion

Click to download full resolution via product page

Mechanism of GlyH-101 action in cholera-induced diarrhea.
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Quantitative Data and In Vivo Efficacy
GlyH-101 has been characterized in multiple experimental systems. Its potency is voltage-

dependent, showing stronger inhibition at positive membrane potentials.

Table 1: Inhibitory Potency of GlyH-101

Parameter Condition Value References

Kᵢ (Inhibitory

Constant)

Whole-cell patch
clamp, +60 mV

1.4 µM [1][5]

Whole-cell patch

clamp, -60 mV
5.6 µM [1][5]

IC₅₀ (Half-maximal

inhibitory

concentration)

Negative potentials ~3.0 µM [9]

| | Positive potentials | ~0.87 µM |[9] |

Table 2: Efficacy in In Vivo Mouse Models

Model Treatment Outcome References

Cholera Toxin-

Induced Fluid

Secretion

2.5 µg GlyH-101
(intraluminal)

~80% reduction in
fluid secretion

[1][4][5]

| Nasal Potential Difference | 10 µM GlyH-101 (topical perfusion) | Rapid and reversible

inhibition of forskolin-induced hyperpolarization |[1][5] |

Experimental Protocols
Protocol 1: Inhibition of Cholera Toxin-Induced Intestinal
Fluid Secretion (Mouse Ileal Loop Model)
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This protocol describes the widely used closed-loop mouse model to assess the efficacy of

intraluminal GlyH-101 in reducing cholera toxin-induced intestinal fluid secretion[4][5].

Objective: To quantify the ability of GlyH-101 to inhibit intestinal fluid accumulation in vivo.

Materials:

GlyH-101

Cholera Toxin (CTx)

Phosphate-Buffered Saline (PBS)

CD1 mice (25-35 g)

Anesthetics: Ketamine (40 mg/kg) and Xylazine (8 mg/kg)

Surgical thread

Standard surgical tools

Syringes (1 ml) with 30-gauge needles

Procedure:

Animal Preparation: Fast mice for 24 hours with free access to water[4][5].

Anesthesia: Anesthetize mice via intraperitoneal injection of Ketamine and Xylazine[5].

Confirm proper anesthetic depth by lack of pedal reflex.

Surgical Procedure:

Make a small midline abdominal incision to expose the small intestine.

Carefully locate the cecum and identify the distal ileum.

Create three closed loops (2-3 cm in length) in the ileum using surgical thread ligatures.

Be careful not to obstruct major blood vessels.
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Intraluminal Injection:

Inject 100 µL of solution into each loop using a 30-gauge needle.

Loop 1 (Control): 100 µL PBS.

Loop 2 (CTx): 100 µL PBS containing 1 µg Cholera Toxin.

Loop 3 (CTx + GlyH-101): 100 µL PBS containing 1 µg Cholera Toxin and 2.5 µg GlyH-
101[5].

Incubation: Gently return the intestines to the abdominal cavity and close the incision with

sutures. Allow the mice to recover from anesthesia on a warming pad. The incubation period

is 4 hours[4][5].

Data Collection:

After 4 hours, re-anesthetize the mice (an overdose of ketamine/xylazine can be used for

euthanasia)[4][5].

Re-open the abdomen and carefully excise the ligated intestinal loops.

Measure the length (cm) and weight (g) of each loop.

Analysis: Calculate the fluid accumulation as the ratio of loop weight to length (g/cm).

Compare the ratios between the three groups to determine the percentage inhibition by

GlyH-101.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229623/
https://pdfs.semanticscholar.org/c5a1/d1fd689504d35b14d22f94d39067acf7c096.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229623/
https://pdfs.semanticscholar.org/c5a1/d1fd689504d35b14d22f94d39067acf7c096.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2229623/
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fast Mice
(24h)

Anesthetize Mouse
(Ketamine/Xylazine)

Make Midline
Abdominal Incision

Isolate Three
Ileal Loops via Ligatures

Loop 1:
PBS (Control)

Loop 2:
Cholera Toxin (1 µg)

Loop 3:
CTx (1 µg) + GlyH-101 (2.5 µg)

Close Abdominal Incision

Incubate for 4 Hours

Euthanize & Harvest Loops

Measure Loop
Weight and Length

Click to download full resolution via product page

Experimental workflow for the mouse ileal loop model.
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Protocol 2: Nasal Potential Difference (NPD)
Measurement
This protocol measures CFTR activity in the nasal epithelium in vivo by recording changes in

the transepithelial potential difference upon perfusion with specific solutions[5].

Objective: To assess the rapid and reversible inhibition of CFTR-dependent ion transport by

GlyH-101 in the nasal mucosa.

Materials:

GlyH-101

Forskolin (to activate CFTR)

PBS

Low-chloride PBS (substitute NaCl with sodium gluconate)

Anesthetics: Ketamine (90-120 mg/kg) and Xylazine (5-10 mg/kg)

High-impedance voltmeter and electrodes (Ag/AgCl)

Microperfusion pump and fine-tipped cannula (PE-10)

Reference electrode (subcutaneous needle)

Procedure:

Animal Preparation: Anesthetize the mouse with an intraperitoneal injection of Ketamine and

Xylazine. Protect the airway via orotracheal intubation[5].

Electrode Placement:

Insert the measuring cannula (exploring electrode) into one nostril to a depth of ~5 mm.

Insert the reference electrode (a PBS-filled needle) into the subcutaneous tissue of the

abdomen[5].
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Connect both electrodes to the voltmeter.

Perfusion Sequence: Perfuse the nasal cavity serially at a rate of 50 µL/min with the

following solutions, allowing the potential difference to stabilize with each change[5]:

a. Basal: Perfuse with PBS to establish a baseline potential.

b. Low Chloride: Perfuse with low-chloride PBS. This creates a gradient that reveals Cl-

secretion.

c. CFTR Activation: Perfuse with low-chloride PBS containing 10 µM Forskolin to stimulate

CFTR-mediated Cl- secretion, observed as a hyperpolarization (more negative potential).

d. CFTR Inhibition: Perfuse with low-chloride PBS containing 10 µM Forskolin and 10 µM

GlyH-101. Inhibition is marked by a rapid depolarization back towards the pre-forskolin

level.

e. Reversibility (Washout): Perfuse again with the solution from step (c) (Forskolin only) to

demonstrate the reversibility of GlyH-101 inhibition.

Data Analysis: Record the potential difference throughout the perfusion sequence. The key

measurement is the change in potential difference upon the addition and subsequent

washout of GlyH-101.

Important Considerations and Off-Target Effects
While GlyH-101 is a potent CFTR inhibitor, researchers should be aware of potential off-target

effects, especially when interpreting results.

Other Ion Channels: At concentrations typically used to inhibit CFTR, GlyH-101 has been

shown to also inhibit the Volume-Sensitive Outwardly Rectifying (VSORC) chloride channel

and the Ca²⁺-activated chloride channel (CaCC)[6][9].

Mitochondrial Function: Some studies suggest that GlyH-101 can induce the production of

reactive oxygen species (ROS) and cause mitochondrial depolarization, effects that may be

independent of its action on CFTR[10].

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2229623/
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24758416/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4128068/
https://www.benchchem.com/product/b15614586?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/20051483/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Species Differences: The sensitivity to CFTR inhibitors can vary between species. For

instance, murine CFTR exhibits a weaker response to GlyH-101 blockade compared to

human CFTR[11].

These potential off-target effects should be considered in experimental design and data

interpretation. Appropriate controls are essential to ensure that the observed effects are

specifically due to CFTR inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: GlyH-101
Administration for In Vivo Mouse Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15614586#glyh-101-administration-for-in-vivo-
mouse-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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